Gentamicine

Vue d'ensemble

Description

Gentamicin is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It belongs to the class of medicines known as aminoglycoside antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

Gentamicin is produced by the bacterium Micromonospora echinospora . The addition of 0.1% CaCl2 and 0.3% sodium citrate increased gentamicin titers by 11.5% . CaCl2 downregulated the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein in the gentamicin synthesis pathway, whereas sodium citrate downregulated key proteins in the glycosylation pathway and tricarboxylic acid pathway .Molecular Structure Analysis

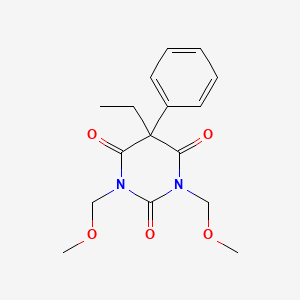

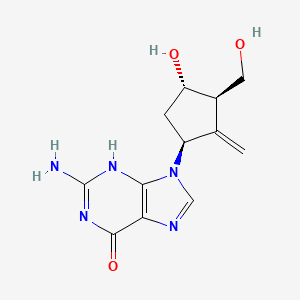

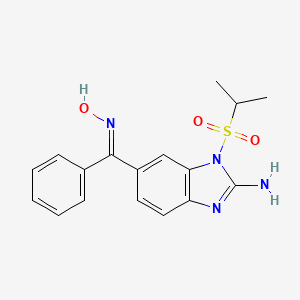

Gentamicin has a molecular formula of C21H43N5O7 . Its molecular weight is 477.6 g/mol . The IUPAC name for Gentamicin is 2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol .Physical and Chemical Properties Analysis

Gentamicin has a molecular formula of C21H43N5O7 and a molecular weight of 477.6 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Traitement des génodermatoses

La gentamicine a montré des promesses dans le traitement des maladies génétiques de la peau, connues sous le nom de génodermatoses. Ces affections sont souvent causées par des mutations non-sens conduisant à des codons d'arrêt prématurés, qui entraînent des protéines tronquées ou non fonctionnelles. La this compound peut induire la lecture de ces mutations, permettant la synthèse de protéines complètes et fonctionnelles. Cette application a donné des résultats positifs à la fois in vivo et in vitro pour des maladies telles que la kératodermie palmo-plantaire de type Nagashima, l'épidermolyse bulleuse et la maladie de Hailey-Hailey .

Effets bactériocides améliorés

La conjugaison de la this compound avec des nanoparticules a été explorée pour améliorer ses effets bactériocides. Cette approche innovante vise à relever le défi de la résistance aux antibiotiques en améliorant la délivrance des médicaments. Des études ont montré que les nanoparticules conjuguées à la this compound peuvent tuer efficacement différentes souches bactériennes, en fonction de la taille, de la stabilité et de la concentration des nanoparticules .

Systèmes d'administration de médicaments

L'intégration de la this compound dans les systèmes d'administration de médicaments est un domaine de recherche important. Le développement de nanoparticules conjuguées à la this compound est particulièrement remarquable, car il offre une nouvelle méthode pour contourner la résistance aux antibiotiques et améliorer l'efficacité du médicament. Cette application est encore au stade expérimental, avec des recherches en cours pour surmonter les limitations telles que la nanotoxicité et l'accumulation de nanomatériaux dans les tissus .

Traitement des maladies par mutation non-sens

Au-delà de ses propriétés antimicrobiennes, la this compound a été utilisée pour promouvoir la lecture des codons d'arrêt prématurés dans divers troubles génétiques. Cela comprend la mucoviscidose, la dystrophie musculaire de Duchenne, le déficit en adhésion leucocytaire, l'hémophilie et la rétinite pigmentaire. L'application systémique de la this compound dans ces cas a montré des résultats prometteurs .

Production d'espèces réactives de l'oxygène (ROS)

Des recherches ont indiqué que la this compound peut stimuler la production de radicaux libres, tels que les espèces réactives de l'oxygène (ROS), qui jouent un rôle dans l'induction de lésions rénales. Cette application est particulièrement pertinente pour comprendre les mécanismes de dommages rénaux induits par les médicaments et développer des stratégies pour les atténuer .

Régimes combinés

La this compound est souvent utilisée en association avec d'autres antibiotiques, tels que les antibiotiques bêta-lactames, pour traiter les infections mixtes. Elle a également été combinée à la thérapie par bactériophages pour traiter les infections à Staphylococcus aureus. De plus, la this compound a été ajoutée à des matériaux médicaux comme les espaceurs en ciment pour l'ostéomyélite et les infections associées aux prothèses articulaires .

Conjugués de nanoparticules

L'application de nanoparticules conjuguées à la this compound s'étend à diverses utilisations, y compris comme composant dans les nanobiotiques. Ces nanoparticules possèdent elles-mêmes des propriétés antimicrobiennes et représentent une approche prometteuse pour lutter contre la résistance microbienne .

Gestion des maladies génétiques

La this compound topique est explorée comme une option de traitement potentielle pour les maladies génétiques causées par des mutations non-sens. Cette approche fait partie d'une stratégie plus large de gestion des maladies génétiques, qui comprend également la transplantation de cellules souches de la moelle osseuse, la thérapie cellulaire et la thérapie de remplacement des protéines .

Mécanisme D'action

Target of Action

Gentamicin, an aminoglycoside antibiotic, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .

Mode of Action

Gentamicin disrupts protein synthesis by binding to the 30S ribosomal subunit . This binding interferes with the ribosome’s ability to form correct interactions between transfer RNA and messenger RNA, leading to the misincorporation of amino acids . This disruption in protein synthesis typically results in the death of the bacteria .

Biochemical Pathways

Gentamicin’s action affects several biochemical pathways. After entering the cell, gentamicin accumulates in the endosomal compartment, the Golgi, and the endoplasmic reticulum (ER), causing ER stress and triggering the unfolded protein response . An excessive concentration of the drug can destabilize intracellular membranes, causing the drug to redistribute through the cytosol . It then acts on mitochondria to trigger the intrinsic pathway of apoptosis . Additionally, lysosomal cathepsins lose confinement and contribute to the activation of apoptosis or produce massive proteolysis .

Pharmacokinetics

It is primarily excreted by the kidneys, with a half-life of approximately 2 hours . The dose required should be monitored by blood testing . Gentamicin’s pharmacokinetics can vary in different patient populations, and dose adjustments may be necessary for optimal treatment .

Result of Action

The molecular and cellular effects of gentamicin’s action include the disruption of protein synthesis, triggering of apoptosis, and potential induction of oxidative stress . These effects can lead to cell death . Gentamicin is also associated with severe adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

Gentamicin’s action can be influenced by environmental factors. For instance, its active transport into the cytoplasm is oxygen-dependent . Additionally, its bactericidal activity can be enhanced when co-administered with other antibacterials such as beta-lactams . Gentamicin can cause harm to the developing fetus if used during pregnancy , indicating that physiological conditions can also impact its action and efficacy.

Safety and Hazards

Gentamicin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

There are ongoing studies to improve the efficacy and safety of Gentamicin. For example, one study reported the efficacy of gentamicin-intercalated smectite hybrid-based treatment regimens in a murine model . Another study suggested that a gentamicin-loaded apatite cement/α-TCP composite has potential as a drug delivery system .

Analyse Biochimique

Biochemical Properties

Gentamicin works by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis . This interference with protein synthesis typically results in the death of the bacteria . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .

Cellular Effects

Gentamicin has a significant impact on various types of cells and cellular processes. It can cause inner ear problems and kidney problems . The inner ear problems can include issues with balance and hearing loss . These problems may be permanent . In renal cells, gentamicin can lead to apoptosis and necrosis . It also influences cell function by causing phospholipidosis, oxidative stress, extracellular calcium–sensing receptor stimulation, and energetic catastrophe .

Molecular Mechanism

Gentamicin exerts its effects at the molecular level primarily by binding to the 30S subunit of bacterial ribosomes . This binding negatively impacts protein synthesis, leading to the death of the bacteria . The drug interferes with the initiation complex of peptide formation, induces misreading of mRNA, thus producing non-functional protein, and causes the breakup of polysomes into non-functional monosomes .

Temporal Effects in Laboratory Settings

Gentamicin’s effects change over time in laboratory settings. For instance, gentamicin dosing should be adjusted based on the patient’s weight and renal function, and serum gentamicin levels should be monitored to reduce the risk of serious adverse effects such as nephrotoxicity and ototoxicity .

Dosage Effects in Animal Models

The effects of gentamicin vary with different dosages in animal models. For instance, in dogs, a dosage of 10–14 mg/kg is administered intramuscularly, intravenously, or subcutaneously every 24 hours . Dosage reduction is required in dogs with renal impairment .

Metabolic Pathways

Gentamicin is involved in several metabolic pathways. It is not metabolized and is excreted by the kidney . Gentamicin’s bioavailability is limited by mouth, and it has a half-life of 2 hours .

Transport and Distribution

Gentamicin is transported into cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Its distribution is small, with 10% plasma protein bound . It doesn’t readily reach the central nervous system and eye .

Subcellular Localization

Gentamicin predominantly localizes in the soluble fraction (cytosol) of phagocytic cells . The drug mostly accumulates in the lysosomes, travels retrograde through the secretory pathway to the Golgi and endoplasmic reticulum, and alters vesicular traffic .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Gentamicin involves a series of chemical reactions that are designed to assemble the complex structure of the molecule. The synthesis pathway involves the use of protecting groups and selective reactions to ensure the desired stereochemistry and functional groups are obtained.", "Starting Materials": [ "L-Glutamic acid", "D-Streptamine", "2-Deoxystreptamine", "L-2-Amino-2-deoxygluconic acid", "L-Iduronic acid", "L-Saccharopine", "L-α,γ-Diaminobutyric acid", "L-Threonine", "L-Serine", "L-Arginine", "L-Phenylalanine", "L-Proline", "L-Leucine", "L-Isoleucine", "L-Valine", "L-Histidine", "L-Tyrosine", "L-Methionine", "L-Cysteine", "N-Acetylglucosamine", "N-Acetylgalactosamine", "N-Acetylneuraminic acid", "Ethanol", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium methoxide", "Sodium borohydride", "Sodium periodate", "Sodium cyanoborohydride", "Sodium bisulfite", "Sodium nitrite", "Sodium azide", "Sodium dithionite", "Palladium on carbon", "Sodium acetate", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate", "N,N-Dimethylformamide", "Chloroform", "Dichloromethane", "Toluene", "Methylene chloride", "Hexanes", "Diethyl ether", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "Protection of L-Glutamic acid with benzyl chloroformate", "Condensation of protected L-Glutamic acid with D-Streptamine or 2-Deoxystreptamine", "Reductive amination of L-2-Amino-2-deoxygluconic acid with D-Streptamine or 2-Deoxystreptamine", "Protection of L-Iduronic acid with benzyl chloroformate", "Coupling of protected L-Iduronic acid with L-Saccharopine", "Protection of L-α,γ-Diaminobutyric acid with tert-butyldimethylsilyl chloride", "Coupling of protected L-α,γ-Diaminobutyric acid with L-Threonine, L-Serine, L-Arginine, L-Phenylalanine, L-Proline, L-Leucine, L-Isoleucine, L-Valine, L-Histidine, L-Tyrosine, L-Methionine, or L-Cysteine", "Protection of N-Acetylglucosamine with benzyl chloroformate", "Coupling of protected N-Acetylglucosamine with L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Reduction of N-Acetylgalactosamine with sodium borohydride", "Coupling of reduced N-Acetylgalactosamine with protected L-Iduronic acid-L-Saccharopine-L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Oxidation of N-Acetylneuraminic acid with sodium periodate", "Reductive amination of oxidized N-Acetylneuraminic acid with D-Streptamine or 2-Deoxystreptamine", "Coupling of protected N-Acetylneuraminic acid-D-Streptamine or 2-Deoxystreptamine with protected L-Iduronic acid-L-Saccharopine-L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Deprotection of the benzyl groups with palladium on carbon and hydrogen gas", "Coupling of the deprotected product with N-Acetylgalactosamine-N-Acetylneuraminic acid-D-Streptamine or 2-Deoxystreptamine", "Deprotection of the tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride", "Activation of the carboxylic acid with O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-Dimethylformamide", "Coupling of the activated carboxylic acid with N-Hydroxysuccinimide and Diisopropylethylamine", "Coupling of the activated carboxylic acid-N-Hydroxysuccinimide-Diisopropylethylamine with the deprotected product", "Removal of the protecting groups with hydrochloric acid, sulfuric acid, sodium methoxide, sodium bisulfite, sodium nitrite, sodium azide, or sodium dithionite", "Purification of the final product with chromatography", "Crystallization of Gentamicin with methanol, water, or a combination of solvents" ] } | |

Numéro CAS |

1403-66-3 |

Formule moléculaire |

C21H43N5O7 |

Poids moléculaire |

477.6 g/mol |

Nom IUPAC |

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |

Clé InChI |

CEAZRRDELHUEMR-NWNXOGAHSA-N |

SMILES isomérique |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

SMILES canonique |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Apparence |

Solid powder |

Color/Form |

White amorphous powder |

melting_point |

102-108 °C |

| 1403-66-3 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable in light, air, and heat /Gentamycin sulfate/ |

Solubilité |

Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |

Pression de vapeur |

1.75X10-13 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gentamicin exert its antibacterial effects?

A1: Gentamicin, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]

Q2: The research mentions Gentamicin causing hair cell loss in the inner ear. Could you explain this further?

A2: While Gentamicin is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]

Q3: What is the molecular formula and weight of Gentamicin?

A3: Gentamicin is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:

Q4: Is there spectroscopic data available for Gentamicin?

A4: While the provided research focuses primarily on the in vivo and in vitro effects of Gentamicin, further research is necessary to gather specific spectroscopic data.

Q5: What did the research reveal about delivering Gentamicin locally using PMMA beads?

A5: Studies have explored incorporating Gentamicin into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of Gentamicin while minimizing systemic side effects. [, ] The research indicates that Gentamicin elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]

Q6: Does Gentamicin exhibit any catalytic properties?

A6: Gentamicin itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.

Q7: Has computational chemistry been used to study Gentamicin?

A7: While the provided research doesn't elaborate on computational studies specifically for Gentamicin, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into Gentamicin's interactions with its target.

Q8: How do structural variations within the aminoglycoside class, which includes Gentamicin, affect their activity?

A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []

Q9: What is the stability profile of Gentamicin in solution?

A9: Research indicates that Gentamicin, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of Gentamicin solutions, particularly for applications like the antibiotic-lock technique. []

Q10: Does the research touch upon the SHE regulations concerning Gentamicin?

A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of Gentamicin. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with Gentamicin and other pharmaceutical compounds.

Q11: What factors influence the clearance of Gentamicin from the body?

A11: Gentamicin is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]

Q12: What types of in vivo studies have been conducted to evaluate the efficacy of Gentamicin?

A12: Researchers have utilized various animal models, including rats and guinea pigs, to study Gentamicin's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]

Q13: How does bacterial resistance to Gentamicin develop?

A13: Bacteria can develop resistance to Gentamicin through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove Gentamicin from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]

Q14: What are the primary concerns regarding Gentamicin's toxicity?

A14: Gentamicin's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]

Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for Gentamicin?

A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for Gentamicin. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

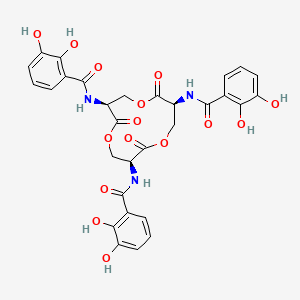

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

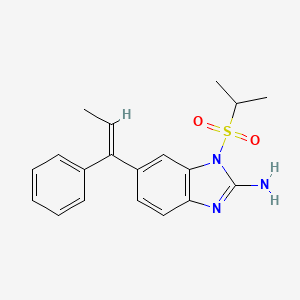

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)